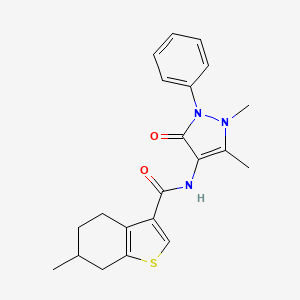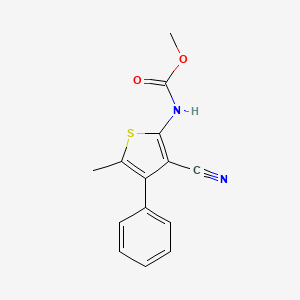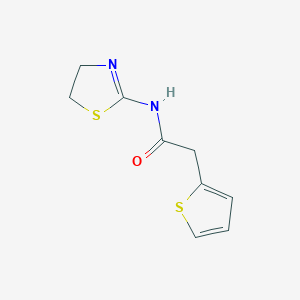![molecular formula C12H14ClNO2 B4184019 N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B4184019.png)
N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide: is an organic compound that features a tetrahydrofuran ring and a chlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide typically involves the reaction of 3-chlorobenzylamine with tetrahydro-2-furancarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating conditions such as inflammation, infections, or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(2-chlorobenzyl)tetrahydro-2-furancarboxamide
- N-(4-chlorobenzyl)tetrahydro-2-furancarboxamide
- N-(3-methylbenzyl)tetrahydro-2-furancarboxamide
Comparison: N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide is unique due to the position of the chlorine atom on the benzyl group. This positional difference can significantly affect the compound’s reactivity, bioactivity, and overall properties. For example, the 3-chloro derivative may exhibit different binding affinities or metabolic stability compared to the 2-chloro or 4-chloro derivatives .
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)8-14-12(15)11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUIAGILKKGFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-4-phenylthiophene-3-carboxamide](/img/structure/B4183944.png)
![ethyl 5-acetyl-4-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183955.png)

![2-methyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B4183963.png)
![[4-(4-NITROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4183969.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)propanamide](/img/structure/B4183974.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B4183977.png)
![(3-ETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4183984.png)

![2-[(2-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4183999.png)
![3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]propanamide](/img/structure/B4184005.png)

![N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4184013.png)
